Carbazole Potassium Salt

Catalog No.
S802742
CAS No.
6033-87-0
M.F
C12H8KN
M. Wt
205.3 g/mol
Availability
In Stock
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Carbazole Potassium Salt

CAS Number

6033-87-0

Product Name

Carbazole Potassium Salt

IUPAC Name

potassium;carbazol-9-ide

Molecular Formula

C12H8KN

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1

InChI Key

WTSKDGZCVMJGDJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+]

Organic Light-Emitting Diodes (OLEDs):

Carbazole is a well-known building block for organic materials used in OLEDs due to its efficient charge transport properties. Since Carbazole Potassium Salt is a derivative of Carbazole, researchers might explore its potential as a dopant or host material in OLEDs. These materials influence the color and efficiency of light emission in OLED devices.

Organic Electronics:

The aromatic structure and potassium cation in Carbazole Potassium Salt could contribute to interesting electronic properties. Researchers might investigate its potential applications in organic field-effect transistors (OFETs) or organic solar cells []. OFETs are organic semiconductors used in transistors, while organic solar cells convert light energy into electricity.

Carbazole Potassium Salt is an organic compound with the molecular formula C₁₂H₈KN and a molecular weight of 205.30 g/mol. It is characterized as a solid at room temperature, typically exhibiting a purity greater than 90% . This compound is derived from carbazole, a bicyclic aromatic compound known for its stability and unique electronic properties. Carbazole Potassium Salt serves as a precursor in various

Currently, there is no documented information on the specific mechanism of action of Carbazole Potassium Salt in biological systems.

  • React violently with water: The reaction with water can generate flammable hydrogen gas and a strong base (potassium hydroxide), posing a fire and chemical hazard [].
  • Be a skin and eye irritant: Contact with skin or eyes can cause irritation [].
: Carbazole itself is readily oxidized, forming cation radicals that can couple to produce stable dicarbazyl compounds. The oxidation potential of carbazole is approximately 1.2 V vs. saturated calomel electrode (SCE) under specific conditions .
  • Nucleophilic Substitution: The potassium salt can facilitate nucleophilic substitutions, particularly in the formation of N-(β-hydroxyalkyl)carbazoles through reactions with various electrophiles .
  • C-H Activation: It plays a crucial role in activating methyl C-H bonds in organometallic reactions, showcasing its utility in synthetic pathways.
  • Carbazole Potassium Salt can be synthesized through various methods:

    • Direct Neutralization: By neutralizing carbazole with potassium hydroxide or potassium carbonate in an appropriate solvent.
    • Electrochemical Methods: Utilizing electrochemical oxidation of carbazole in the presence of potassium ions to form the salt directly.
    • Reaction with Alkyl Halides: Carbazole can react with alkyl halides in the presence of potassium salts to produce functionalized derivatives.

    These methods highlight the versatility of synthesis routes available for producing Carbazole Potassium Salt.

    Carbazole Potassium Salt has several applications across different fields:

    • Organic Synthesis: It serves as a key reagent in synthesizing various organic compounds.
    • Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
    • Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations, particularly those involving C-H activation.

    Studies on interaction mechanisms involving Carbazole Potassium Salt primarily focus on its reactivity with other compounds:

    • Reactivity with Electrophiles: The salt's nucleophilic nature allows it to interact effectively with electrophiles, facilitating various substitution reactions.
    • Electrochemical Behavior: Investigations into its electrochemical properties reveal insights into its oxidation and reduction processes, which are critical for applications in sensors and electronic devices .

    Several compounds share structural or functional similarities with Carbazole Potassium Salt. Here are some notable examples:

    CompoundStructure TypeUnique Features
    CarbazoleBicyclic aromatic compoundBase structure for many derivatives; known for stability.
    3-AminocarbazoleAmino-substituted carbazoleExhibits different oxidation behavior due to amino group .
    9-MethylcarbazoleMethyl-substituted carbazoleUsed in organic synthesis; shows different reactivity patterns.
    DicarbazylDimerized carbazoleMore readily oxidized than carbazole; forms stable products .

    Carbazole Potassium Salt stands out due to its specific role as a potassium salt, which enhances its reactivity and utility in synthetic applications compared to other derivatives.

    Direct Synthesis via Alkali Metal Reactions

    Reaction of Carbazole with Potassium Hydroxide

    The formation of carbazole potassium salt through direct reaction with potassium hydroxide represents the most fundamental and widely employed synthetic approach . This method involves the deprotonation of the nitrogen-hydrogen bond in carbazole, leveraging the weakly acidic nature of the carbazole nitrogen atom [2]. The reaction proceeds through a straightforward acid-base mechanism where potassium hydroxide acts as the deprotonating agent, yielding the potassium salt as a reactive intermediate with documented yields reaching 93% .

    The reaction mechanism involves the nucleophilic attack of the hydroxide ion on the acidic hydrogen atom of the carbazole nitrogen, followed by the formation of the ionic carbazole potassium salt [2]. Research has demonstrated that carbazole exhibits a relatively high acid dissociation constant value of 19.9 in dimethyl sulfoxide, confirming its acidic character and explaining the thermodynamic favorability of the deprotonation process [3]. The formation of the potassium salt is energetically favored by approximately 4.0 kilocalories per mole, indicating spontaneous reaction under appropriate conditions [3].

    Industrial preparation typically involves dissolving carbazole in a refluxing ethanolic solution of potassium hydroxide, followed by solvent evaporation and recrystallization from hot methanol [2]. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time to optimize yield and purity [4]. Recent studies have shown that the reaction can be effectively carried out using solid potassium hydroxide as a deprotonating agent, particularly when combined with phase-transfer catalysis systems [5].

    Reaction ParameterOptimal ConditionsYield (%)Reference
    TemperatureReflux (78-85°C)93
    SolventEthanol93
    Base Equivalent1.0-1.5 equivalents KOH97-98 [5]
    Reaction Time3-5 hours97-98 [5]

    Optimization of Solvent Systems

    The choice of solvent system plays a critical role in determining both the efficiency and selectivity of carbazole potassium salt formation [2]. Ethanol has emerged as the preferred solvent for this transformation due to its ability to dissolve both carbazole and potassium hydroxide while facilitating effective heat transfer during reflux conditions [2]. The protic nature of ethanol contributes to stabilizing the ionic product through hydrogen bonding interactions [6].

    Dimethyl sulfoxide represents an alternative solvent system that offers distinct advantages in certain applications [6]. The high dielectric constant of dimethyl sulfoxide enhances the solubility of ionic species, potentially leading to improved reaction rates and yields [3]. Research has demonstrated that carbazole deprotonation in dimethyl sulfoxide proceeds with high efficiency, particularly when combined with strong bases [3]. The use of dimethyl sulfoxide as a co-solvent with ethanol has been investigated, showing promising results in terms of reaction kinetics and product purity [6].

    Comparative studies have evaluated various solvent combinations to optimize the reaction conditions [7]. Mixed solvent systems comprising tetrahydrofuran and methanol in a 1:1 ratio have shown improved yields up to 75% in related carbazole transformations [8]. The optimization process involves balancing several factors including substrate solubility, base reactivity, and product crystallization properties [9].

    Temperature control within the solvent system represents another crucial optimization parameter [9]. Studies have shown that dissolution temperatures around 85°C with crystal-keeping times of 90 minutes provide optimal conditions for carbazole salt formation [9]. The cooling crystallization process, typically conducted at 25°C over 50 minutes, significantly influences the final product purity and yield [9].

    Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
    Ethanol78-853-593-98>95
    Dimethyl sulfoxide100-1502-485-90>90
    Ethanol/DMSO (3:1)80-903-488-92>92
    Tetrahydrofuran/Methanol (1:1)502-375>85

    Alternative Routes for Potassium Salt Formation

    Epoxide Ring-Opening Reactions

    Epoxide ring-opening reactions provide an alternative synthetic pathway for carbazole potassium salt formation, particularly through the generation of carbazole-containing intermediates that can subsequently undergo deprotonation [10]. The process involves the reaction of carbazole with epichlorohydrin in the presence of potassium hydroxide, where the nitrogen of carbazole nucleophilically attacks and ring-opens the epichlorohydrin [10]. The alkoxide oxygen of the epichlorohydrin subsequently attacks the adjacent carbon atom via a substitution mechanism, reforming the three-membered epoxy ring [10].

    This methodology has been extensively studied for the synthesis of carbazole-based monomers and derivatives [10]. The reaction proceeds through a three-step mechanism where carbazole epoxide serves as the precursor for subsequent transformations [10]. The nitrogen atom of carbazole acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring, resulting in ring-opening and formation of a carbazole-alcohol intermediate [10]. The base serves as an acid trap for the reaction, forming water and potassium chloride salt as byproducts [10].

    The regioselectivity of epoxide ring-opening reactions depends significantly on the reaction conditions and the nature of the epoxide substrate [11]. Under basic conditions, nucleophilic attack typically occurs at the less substituted carbon center, following classical substitution nucleophilic bimolecular mechanisms [11]. The reaction exhibits high stereoselectivity, with nucleophilic attack occurring from the backside, resulting in inversion at the electrophilic carbon [11].

    Recent developments have focused on metal-free epoxide ring-opening reactions using potassium trifluoroborates as nucleophiles [12]. These reactions proceed under mild conditions and offer excellent functional group tolerance, making them suitable for carbazole derivative synthesis [12]. The process involves the reaction of epoxides with potassium trifluoroborates in the presence of trifluoroacetic anhydride, providing a versatile platform for carbazole functionalization [12].

    Epoxide SubstrateReaction ConditionsYield (%)SelectivityReference
    EpichlorohydrinKOH, 65-85°C85-90High [10]
    Styrene oxideBasic conditions, RT75-80>95% regioselective [11]
    Propylene oxideKOH, 40-60°C70-75Moderate [11]
    Glycidyl ethersMild basic conditions80-85High [12]

    Catalytic Approaches Using Palladium or Nickel

    Catalytic methodologies employing palladium and nickel complexes offer sophisticated approaches for carbazole potassium salt formation through controlled synthetic pathways [13] [14]. Palladium-catalyzed synthesis of carbazoles has emerged as a powerful tool for constructing the carbazole framework via direct carbon-hydrogen functionalization and carbon-nitrogen bond formation [14]. These methodologies enable the selective intramolecular functionalization of arene carbon-hydrogen bonds, providing access to various substituted carbazole derivatives [14].

    The palladium-catalyzed approach involves tandem carbon-hydrogen functionalization and carbon-nitrogen bond formation processes [15]. The strategy encompasses selective intramolecular functionalization of arene carbon-hydrogen bonds and simultaneous formation of new arene carbon-nitrogen bonds [14]. The substitution pattern of the carbazole product can be precisely controlled through careful design of the biaryl amide substrate, and the methodology demonstrates compatibility with a wide variety of functional groups [14].

    Nickel-catalyzed synthesis represents an emerging alternative that offers advantages in terms of cost-effectiveness and sustainability [16]. Recent developments have demonstrated nickel-catalyzed synthesis of polyarylcarbazole through sequential carbon-hydrogen bond activations [16]. The methodology achieves regioselective indole carbon-2 and carbon-3 functionalization in the presence of indole carbon-7 hydrogen, addressing significant synthetic challenges [16]. The catalytic system shows good tolerance for both aromatic and aliphatic alkyne coupling partners [16].

    The integration of visible light photoredox catalysis with palladium catalysis has opened new avenues for carbazole synthesis [17]. This merged approach enables the synthesis of carbazoles through intramolecular carbon-hydrogen bond amination of nitrogen-substituted biaryl amides under mild conditions [17]. The transformation requires only catalytic amounts of palladium acetate and iridium-based photocatalysts under visible light and aerobic atmosphere [17].

    Mechanistic studies have revealed that the palladium-catalyzed processes proceed through oxidative addition, carbon-hydrogen activation, and reductive elimination sequences [3]. The formation of palladium-carbazolyl complexes represents a crucial intermediate in these transformations, with the carbazolyl ligand coordinating to the metal center after deprotonation [3]. The reductive elimination barrier for nitrogen-arylcarbazole formation represents the highest energy barrier in the catalytic cycle, serving as the rate-determining step [3].

    Catalyst SystemReaction ConditionsYield (%)SelectivityReference
    Pd(OAc)₂/PPh₃180°C, 24-48h69-86High [18]
    Pd(OAc)₂/Cu(OAc)₂O₂, toluene, 120°C65-89Excellent [19]
    Ni/Carbene ligands140°C, NaI additive70-85Good [16]
    Pd/Ir photoredoxVisible light, O₂, RT75-90High [17]

    Industrial-Scale Production Techniques

    Continuous Flow Reactor Systems

    Continuous flow reactor systems represent the frontier of industrial-scale carbazole potassium salt production, offering significant advantages in terms of process efficiency, scalability, and product quality control [20] [21]. The implementation of continuous flow technology addresses traditional limitations associated with batch processes, including heat and mass transfer limitations, extended reaction times, and challenges in maintaining consistent product quality [20].

    Flow chemistry approaches for carbazole synthesis have demonstrated remarkable improvements in reaction kinetics and overall process efficiency [20]. The miniaturization of reactor systems leads to enhanced heat and mass transfer characteristics, while reaction containment increases process safety and facilitates both scale-up and scale-out operations [22]. Research has shown that continuous flow systems can reduce reaction times from hours to minutes while maintaining or improving product yields [20].

    The design of continuous flow reactors for carbazole potassium salt production typically involves tubular reactor configurations with precise temperature and residence time control [21]. Continuous stirred tank reactors operated in series have proven particularly effective for fine chemical synthesis, enabling efficient mixing and rapid scale-up capabilities [23]. These systems demonstrate dramatic process intensification, with reaction times reduced from 12 hours in batch to 10-15 minutes in continuous flow while maintaining high product quality [23].

    Advanced flow reactor designs incorporate static mixing elements and optimized heat exchange systems to ensure uniform reaction conditions [21]. The use of stainless steel continuous stirred tank reactors in series, followed by glass reactors, provides excellent heat transfer and mixing characteristics [23]. Temperature control systems maintain precise reaction conditions, typically operating at temperatures ranging from 65°C to 85°C depending on the specific synthetic route [5].

    Process intensification through continuous flow technology enables significant improvements in throughput and product consistency [20]. Studies have demonstrated that flow systems can achieve throughputs of 1.3 grams per hour with improved product purity compared to traditional batch processes [20]. The narrow residence time distribution achieved in continuous flow reactors ensures consistent product quality and reduces the formation of side products [21].

    Reactor TypeVolume (mL)Residence Time (min)Temperature (°C)Throughput (g/h)
    Tubular coil10-165-1590-1401.0-1.5
    CSTR series50-10010-3065-852.0-3.0
    Packed bed20-5015-4580-1201.5-2.5
    Microreactor5-202-1085-1500.5-1.0

    Purification and Recrystallization Protocols

    Industrial-scale purification and recrystallization protocols for carbazole potassium salt require sophisticated approaches to achieve the high purity standards demanded for commercial applications [24] [9]. Solvent crystallization methods have emerged as the preferred approach for large-scale purification, offering excellent control over crystal morphology, purity, and yield [24]. The selection of appropriate crystallization conditions represents a critical factor in determining the final product quality and economic viability of the process [9].

    Optimization of crystallization parameters involves systematic evaluation of solvent systems, temperature profiles, and cooling rates [25]. Research has demonstrated that gradual cooling modes are favorable for carbazole purification, producing uniform flake crystals with improved purity characteristics [25]. Chlorobenzene has been identified as an ideal solvent for carbazole refining due to its favorable solubility selectivity and crystallization properties [25]. The solubility selectivity ratio of anthracene to carbazole in chlorobenzene ranges from 2.44 to 3.47 across the temperature range of 30°C to 80°C [25].

    Advanced purification techniques incorporate multiple crystallization stages to achieve purities exceeding 98% [26]. The process typically involves an initial purification crystallization stage followed by a concentration stage, both employing solvent-free static melting crystallization with intermittent multi-stage operation [26]. The crystallization process utilizes controlled cooling through heat transfer oil systems, enabling precise control of crystal growth rates [26]. Following crystallization completion, mother liquor discharge and sweating procedures yield high-purity liquid carbazole [26].

    Industrial recrystallization protocols have been optimized for various solvent systems including xylene and dimethyl formamide [9]. The optimal crystallization conditions involve dissolution temperatures of 85°C, crystal-keeping times of 90 minutes, solvent ratios of 1.8 grams per milliliter, cooling crystallization times of 50 minutes, and final crystallization temperatures of 25°C [9]. These conditions consistently produce refined carbazole with purities exceeding 96% and total yields above 67% [9].

    Ultrasonic-assisted extraction combined with medium pressure liquid chromatography represents an advanced purification approach for carbazole separation from complex mixtures [27]. This methodology achieves carbazole recovery rates of 75.1% with purities reaching 95.4% when employing carbon tetrachloride and ethyl acetate as extraction solvents [28]. The mechanism involves intermolecular interactions including nitrogen-hydrogen pi interactions, pi-pi stacking, and carbon-chlorine pi interactions [28].

    Purification MethodSolvent SystemTemperature (°C)Purity (%)Yield (%)
    Gradual cooling crystallizationChlorobenzene30-80>9885-90
    Two-stage crystallizationXylene/DMF85/25>96>67
    Static melting crystallizationSolvent-freeVariable9890-95
    UAE/MPLCCCl₄/EtOAcRoom temperature95.475.1

    The implementation of forced circulation cooling systems has proven effective for large-scale crystallization operations [25]. Two distinct cooling modes have been evaluated: gradual cooling with forced circulation and shock cooling protocols [25]. The gradual cooling mode consistently produces superior crystal quality with improved size distribution and higher purity levels [25]. The cooling rate represents a critical parameter, with slower cooling rates favoring the formation of larger, more uniform crystals while faster cooling leads to fine particle formation with reduced purity [25].

    Dates

    Last modified: 08-15-2023

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